5-amino-N-(4-ethoxyphenyl)-2-methoxybenzenesulfonamide
Description
Properties
IUPAC Name |
5-amino-N-(4-ethoxyphenyl)-2-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4S/c1-3-21-13-7-5-12(6-8-13)17-22(18,19)15-10-11(16)4-9-14(15)20-2/h4-10,17H,3,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAOCXTAQSXUNCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)N)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-N-(4-ethoxyphenyl)-2-methoxybenzenesulfonamide typically involves multiple steps. One common method includes the reaction of 4-ethoxyaniline with 2-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment. The process includes the careful control of reaction parameters such as temperature, pressure, and pH to optimize yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography is common in industrial production.
Chemical Reactions Analysis
Types of Reactions
5-amino-N-(4-ethoxyphenyl)-2-methoxybenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride are employed.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
5-amino-N-(4-ethoxyphenyl)-2-methoxybenzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-amino-N-(4-ethoxyphenyl)-2-methoxybenzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, and modulation of cellular signaling pathways.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The pharmacological and physicochemical properties of sulfonamides are highly dependent on substituents. Below is a comparison with key analogs:
Key Observations :
- Electron-Donating vs. Withdrawing Groups : The ethoxy group in the target compound increases lipophilicity and may improve membrane permeability compared to electron-withdrawing chloro/bromo substituents .
- Hybrid Structures : Chalcone-sulfonamide hybrids (e.g., compound 75 in ) demonstrate enhanced anticancer activity due to conjugated double bonds enabling DNA intercalation .
Physicochemical Properties
Notes:
Pharmacological Activity
- Antimicrobial Activity : N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide derivatives () show moderate antimicrobial effects, suggesting the target compound’s ethoxy group may enhance this activity .
- Anticancer Potential: Chalcone-sulfonamide hybrids () inhibit cancer cell lines (e.g., HCT-116) with IC₅₀ values <10 µM, indicating substituents like acryloyl groups critically enhance efficacy .
- Enzyme Inhibition : Sulfonamides often target carbonic anhydrases or kinases. The ethoxy group may modulate selectivity for kinase inhibitors, as seen in .
Biological Activity
5-amino-N-(4-ethoxyphenyl)-2-methoxybenzenesulfonamide, a sulfonamide derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C16H20N2O4S
- Molecular Weight : 336.41 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in inflammatory processes and cancer progression. The sulfonamide group plays a crucial role in its pharmacological effects by mimicking p-aminobenzoic acid (PABA), which is essential for bacterial folate synthesis, thus exhibiting antibacterial properties.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant anticancer activity. For instance, it has been shown to inhibit cell proliferation in various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A-549) cell lines. The compound's mechanism involves the induction of apoptosis and cell cycle arrest at the G2/M phase, which is crucial for halting tumor growth.
Table 1: Anticancer Activity Data
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 1.76 ± 0.19 | Induction of apoptosis |
| A-549 | 0.08–12.07 | Cell cycle arrest at G2/M phase |
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has shown promising anti-inflammatory effects. It inhibits the release of pro-inflammatory cytokines such as TNF-α and IL-6 in LPS-stimulated macrophages. This action suggests its potential use in treating inflammatory diseases.
Case Study: In Vivo Anti-inflammatory Activity
A study involving LPS-injected mice demonstrated that treatment with the compound significantly reduced microglial activation and astrocyte proliferation, indicating a protective effect against neuroinflammation.
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components. The presence of the ethoxy and methoxy groups enhances lipophilicity, improving membrane permeability and bioavailability. SAR studies indicate that modifications to these substituents can lead to variations in potency and selectivity towards specific molecular targets.
Table 2: Structure-Activity Relationship Insights
| Substituent | Effect on Activity |
|---|---|
| Ethoxy group | Increases lipophilicity |
| Methoxy group | Enhances binding affinity |
| Amino group | Essential for anticancer activity |
Q & A
Q. What are the optimal synthetic routes for 5-amino-N-(4-ethoxyphenyl)-2-methoxybenzenesulfonamide, and how can intermediates be characterized?
Methodology :
- Step 1 : React 5-amino-2-methoxyaniline with 4-ethoxyphenylsulfonyl chloride in dichloromethane (DCM) using triethylamine (TEA) as a base to neutralize HCl byproducts .
- Step 2 : Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient). Monitor reaction progress using TLC (Rf ~0.5 in 3:7 ethyl acetate/hexane).
- Step 3 : Confirm structure via -NMR (e.g., aromatic protons at δ 6.8–7.4 ppm) and IR (sulfonamide S=O stretch at ~1150–1350 cm) .
- Key Challenge : Avoid over-oxidation of the amino group; use inert atmosphere (N) during synthesis .
Q. How can researchers validate the crystalline structure of this compound?
Methodology :
- X-ray crystallography : Use SHELXL for refinement, with data collected at 100 K on a diffractometer (Mo-Kα radiation, λ = 0.71073 Å). Analyze anisotropic displacement parameters with WinGX/ORTEP .
- Validation Metrics : Ensure R-factor < 5%, and check for hydrogen bonding (e.g., N–H···O=S interactions) to confirm supramolecular packing .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
Methodology :
- Anticancer screening : Use the NCI-60 cell line panel with 72-hour exposure. Calculate IC values via MTT assay .
- Antimicrobial testing : Perform MIC assays against S. aureus (Gram-positive) and E. coli (Gram-negative) using broth microdilution (CLSI guidelines) .
Advanced Research Questions
Q. How to resolve contradictions between computational docking predictions and experimental crystallography data?
Methodology :
- Docking : Use AutoDock Vina with the compound’s XRD-derived structure (PDB file). Compare binding poses (e.g., sulfonamide group orientation) to in vitro activity .
- Troubleshooting : If discrepancies arise, re-parameterize force fields or validate protonation states (e.g., amino group pKa ~4.5) using MarvinSketch .
Q. What strategies enhance selectivity in structure-activity relationship (SAR) studies?
Methodology :
- Substituent variation : Replace the ethoxy group with halogen (e.g., Cl) or bulkier substituents (e.g., isopropyl). Test derivatives in kinase inhibition assays (e.g., CDK2) .
- Data Analysis : Apply PCA (Principal Component Analysis) to correlate substituent electronic parameters (Hammett σ) with IC trends .
Q. How to assess metabolic stability in hepatic microsomes?
Methodology :
Q. Can this compound synergize with existing chemotherapeutics?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
